Cas no 2408957-61-7 (Cyclobutanamine, 3-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:2), cis-)

Cyclobutanamine, 3-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:2), cis- 化学的及び物理的性質
名前と識別子
-
- Cyclobutanamine, 3-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:2), cis-
- 2260917-61-9
- 3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride
- (1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride
- 2408957-61-7
- EN300-7493311
- EN300-6735273
- EN300-6735284
- 2260936-62-5
- Z3481343054
- (1r,3r)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride
- Rel-(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride
- Z3481346440
- 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride
-
- インチ: 1S/C6H10N4.ClH/c7-5-1-6(2-5)10-4-8-3-9-10;/h3-6H,1-2,7H2;1H/t5-,6+;
- InChIKey: UUJHXESMDGRIDO-KNCHESJLSA-N
- ほほえんだ: N[C@@H]1C[C@H](N2N=CN=C2)C1.Cl
計算された属性
- せいみつぶんしりょう: 210.0439018g/mol
- どういたいしつりょう: 210.0439018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 121
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
Cyclobutanamine, 3-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:2), cis- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7493311-0.1g |
(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride |
2408957-61-7 | 95.0% | 0.1g |
$457.0 | 2025-03-10 | |
Enamine | EN300-7493311-0.5g |
(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride |
2408957-61-7 | 95.0% | 0.5g |
$1025.0 | 2025-03-10 | |
Enamine | EN300-7493311-5.0g |
(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride |
2408957-61-7 | 95.0% | 5.0g |
$3812.0 | 2025-03-10 | |
Enamine | EN300-7493311-0.05g |
(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride |
2408957-61-7 | 95.0% | 0.05g |
$306.0 | 2025-03-10 | |
Enamine | EN300-7493311-10.0g |
(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride |
2408957-61-7 | 95.0% | 10.0g |
$5652.0 | 2025-03-10 | |
Enamine | EN300-7493311-0.25g |
(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride |
2408957-61-7 | 95.0% | 0.25g |
$650.0 | 2025-03-10 | |
1PlusChem | 1P028UD3-500mg |
(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-aminedihydrochloride,cis |
2408957-61-7 | 95% | 500mg |
$1329.00 | 2024-05-22 | |
Aaron | AR028ULF-100mg |
(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-aminedihydrochloride,cis |
2408957-61-7 | 95% | 100mg |
$654.00 | 2025-02-17 | |
Enamine | EN300-7493311-1.0g |
(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride |
2408957-61-7 | 95.0% | 1.0g |
$1315.0 | 2025-03-10 | |
Enamine | EN300-7493311-2.5g |
(1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride |
2408957-61-7 | 95.0% | 2.5g |
$2576.0 | 2025-03-10 |
Cyclobutanamine, 3-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:2), cis- 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Cyclobutanamine, 3-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:2), cis-に関する追加情報
Cyclobutanamine, 3-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:2), cis-
The compound Cyclobutanamine, 3-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:2), cis- with CAS No. 2408957-61-7 is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. The cyclobutanamine core, combined with the 1H-1,2,4-triazole moiety, creates a molecule with intriguing chemical properties and biological activity.
Recent studies have highlighted the importance of cyclobutanamine derivatives in medicinal chemistry. The cis configuration of this compound plays a crucial role in its stereochemical properties, which are essential for its interaction with biological targets. The presence of the hydrochloride (1:2) counterion ensures stability and solubility, making it suitable for various experimental setups.
One of the most exciting developments involving this compound is its potential as a building block in the synthesis of bioactive molecules. Researchers have explored its use in constructing complex heterocyclic frameworks, which are often found in natural products and pharmaceutical agents. The triazole ring, a key feature of this compound, is known for its versatility in forming hydrogen bonds and participating in π-π interactions—properties that are highly desirable in drug design.
Moreover, advancements in synthetic methodologies have enabled the efficient preparation of Cyclobutanamine, 3-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:2), cis-. Techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have not only improved yield but also enhanced the stereochemical control during the formation of this compound. These innovations underscore the importance of continuous research in optimizing synthetic routes for complex molecules.
In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain enzyme targets. While further research is needed to fully understand its pharmacokinetic profile and toxicity, these initial findings provide a strong foundation for exploring its therapeutic potential.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These tools allow researchers to accurately characterize the molecule's stereochemistry and functional groups, ensuring the reliability of experimental results.
Looking ahead, the integration of computational chemistry with experimental studies promises to deepen our understanding of Cyclobutanamine, 3-(1H-1,2,4-triazol-1-yl)-, hydrochloride (1:2), cis-'s behavior at the molecular level. By leveraging molecular modeling and docking studies, scientists can predict how this compound interacts with biological systems and optimize its properties for specific applications.
In conclusion, Cyclobutanamine, 3-(1H-1,2,4-triazol-1-yl)- hydrochloride (cis) represents a promising lead compound in contemporary chemical research. Its unique structure and potential applications make it a subject of ongoing investigation across multiple disciplines. As advancements in synthetic methods and biological testing continue to unfold, this compound is poised to play a significant role in the development of novel therapeutic agents.
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